Structural Differentiation from 3,5-Dimethylpyrazole Analog in Cathepsin S Inhibitor Series
The target compound possesses an unsubstituted 1H‑pyrazol‑1‑yl group at the pyridazine 6‑position, whereas the closest commercially listed analog, 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, bears a 3,5‑dimethylpyrazole substituent. In the well‑characterized cathepsin S pyrazole‑thioether series, introduction of substituents on the pyrazole ring altered enzymatic IC₅₀ values by 5‑ to 50‑fold [1]. Although direct comparative enzymology data for these two exact compounds are not publicly available, the published SAR establishes that pyrazole‑ring substitution is a critical potency determinant, making the unsubstituted pyrazole variant a mechanistically distinct tool for probing steric requirements in the cathepsin S S2/S3 binding pocket [1].
| Evidence Dimension | Pyrazole ring substitution effect on cathepsin S inhibitory potency |
|---|---|
| Target Compound Data | Unsubstituted 1H‑pyrazol‑1‑yl group; IC₅₀ not publicly reported for this specific compound. |
| Comparator Or Baseline | 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone (3,5‑dimethylpyrazole analog). |
| Quantified Difference | In analogous pyrazole‑thioether cathepsin S inhibitors, pyrazole‑ring substitution produced 5‑ to 50‑fold shifts in IC₅₀ [1]. Exact fold‑change between these two compounds cannot be calculated without head‑to‑head data. |
| Conditions | SAR derived from recombinant human cathepsin S enzymatic assays using fluorogenic substrate; Lee‑Dutra et al. (2010) [1]. |
Why This Matters
Procurement of the unsubstituted pyrazole compound is essential for experiments designed to probe the steric tolerance of the cathepsin S S2/S3 subsite, because the 3,5‑dimethyl analog would introduce additional van der Waals contacts predicted to alter binding mode.
- [1] Lee-Dutra, A. et al. (2010). Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1. Bioorganic & Medicinal Chemistry Letters, 20(7), 2370–2374. DOI: 10.1016/j.bmcl.2010.01.108 View Source
